![molecular formula C14H13NO4S B1617055 3-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid CAS No. 37028-84-5](/img/structure/B1617055.png)

3-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid

Vue d'ensemble

Description

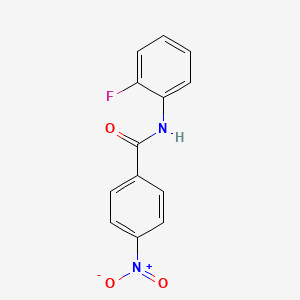

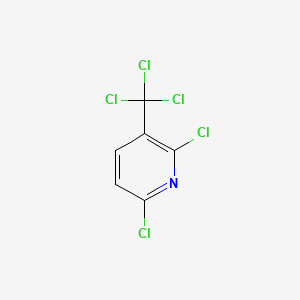

“3-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid” is a chemical compound with the molecular formula C14H13NO4S . It is also known by other names such as “4-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid” and "Methyl 3-{[(4-methylphenyl)sulfonyl]amino}benzoate" .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzoic acid moiety, an amino group, and a sulfonyl group attached to a methylphenyl group . The average mass of the molecule is 291.322 Da and the monoisotopic mass is 291.056519 Da .Applications De Recherche Scientifique

Synthesis and Characterization

- Research has led to the discovery of various sulfonamides, including derivatives of 3-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid, in the search for selective EP1 receptor antagonists. These compounds have shown potential in both in vitro and in vivo studies, with structural activity relationship (SAR) studies revealing optimized antagonist activity (Naganawa et al., 2006).

Chemical Reactions and Properties

- Amino acid sulfonamide derivatives, based on similar chemical structures, have been synthesized, exploring the interaction of sulfonyl chlorides with amino acid methyl esters. These reactions highlight the versatility of sulfonamide structures in organic synthesis (Riabchenko et al., 2020).

- Electrochemical studies on related benzoic acid derivatives, such as the reduction of azo bond-containing compounds, have been carried out. These studies provide insights into the electrochemical behavior of sulfonamide compounds (Mandić et al., 2004).

Biological Applications

- Some derivatives of this compound have been synthesized using eco-friendly methods and have shown potential antimicrobial activities. This points towards the potential use of these compounds in medical applications (Dineshkumar & Thirunarayanan, 2019).

Material Science and Coordination Chemistry

- Research has also focused on the structural characterization of metal complexes containing similar sulfonamide derivatives, which can be useful in material science and coordination chemistry (Sousa et al., 2001).

Pharmaceutical Development

- Optimization studies on sulfonamide derivatives have been conducted, aiming to develop highly selective EP1 receptor antagonists. These studies are crucial in pharmaceutical development, especially for reducing potential drug interactions (Naganawa et al., 2006).

Mécanisme D'action

Target of Action

The primary target of 3-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid, also known as MSAB, is β-catenin . β-catenin is a protein that plays a crucial role in cell-cell adhesion and gene transcription. It is particularly significant in the Wnt signaling pathway, which is involved in cell proliferation and differentiation .

Mode of Action

MSAB interacts with β-catenin via direct affinity interaction within the C-terminal two thirds (a.a. 301-670) of the Armadillo repeat region (a.a. 136–686) . This interaction induces ubiquitination and proteasomal degradation of β-catenin . In other words, MSAB promotes the breakdown of β-catenin, thereby reducing its levels in the cell .

Biochemical Pathways

The primary biochemical pathway affected by MSAB is the Wnt signaling pathway . By promoting the degradation of β-catenin, MSAB effectively downregulates this pathway . The downstream effects of this include a reduction in Wnt signaling-dependent cell proliferation .

Pharmacokinetics

It is soluble in dmso , which suggests that it may have good bioavailability

Result of Action

The primary result of MSAB’s action is the inhibition of Wnt signaling-dependent cell proliferation . This is achieved through the degradation of β-catenin, which is a key player in the Wnt signaling pathway . MSAB has been shown to have anti-proliferative efficacy against Wnt-dependent cancer growth both in vitro and in vivo .

Action Environment

It is known that msab is stored at -20°c , suggesting that low temperatures may be necessary for its stability

Analyse Biochimique

Biochemical Properties

3-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid is a cell-permeable compound that targets β-catenin via direct affinity interaction within the C-terminal two thirds (a.a. 301-670) of the Armadillo repeat region (a.a. 136–686) . This interaction induces β-catenin ubiquitination and proteasomal degradation .

Cellular Effects

The compound exerts significant effects on various types of cells and cellular processes. It selectively inhibits Wnt signaling-dependent proliferation of cancer cells (IC50 <6 μM), while exhibiting little efficacy in Wnt-independent cultures (<10% inhibition at 10 μM) . This indicates that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its direct affinity interaction with β-catenin within the Armadillo repeat region, leading to the ubiquitination and proteasomal degradation of β-catenin . This process can result in changes in gene expression and can influence enzyme activation or inhibition .

Dosage Effects in Animal Models

In animal models, daily intraperitoneal injection (10-20 mg/kg/day) of this compound is efficacious in suppressing the expansion of established tumors from HCT116, HT115, and H23 xenografts in mice, while exhibiting little efficacy against the Wnt-independent H460 tumor growth .

Propriétés

IUPAC Name |

3-[(4-methylphenyl)sulfonylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4S/c1-10-5-7-13(8-6-10)20(18,19)15-12-4-2-3-11(9-12)14(16)17/h2-9,15H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEPILVGKCQHGLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70958201 | |

| Record name | 3-[(4-Methylbenzene-1-sulfonyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70958201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

37028-84-5 | |

| Record name | NSC143118 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143118 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-[(4-Methylbenzene-1-sulfonyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70958201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

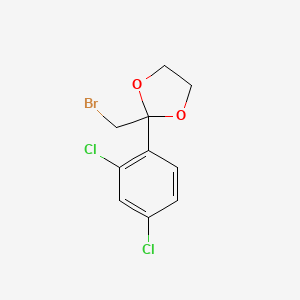

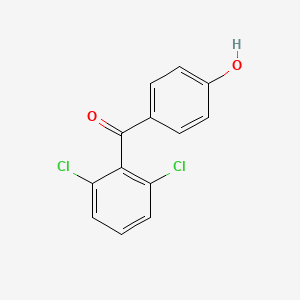

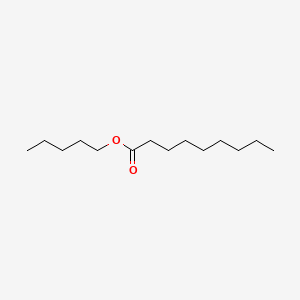

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.